molecular formula C11H15N B1660231 rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans CAS No. 73475-45-3

rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans

Cat. No.: B1660231
CAS No.: 73475-45-3
M. Wt: 161.24 g/mol
InChI Key: FBPLCKGWKGGAQI-QWRGUYRKSA-N
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Description

rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans is a chiral aziridine compound characterized by the presence of a phenyl group and an isopropyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles that are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans typically involves the reaction of a suitable precursor with an aziridination reagent. One common method is the reaction of a chiral amine with a halogenated precursor under basic conditions to form the aziridine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and ligands can also enhance the enantioselectivity of the reaction, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans can undergo various types of chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.

    Reduction: Reduction of the aziridine ring can lead to the formation of amines.

    Substitution: The strained ring structure makes aziridines susceptible to nucleophilic attack, leading to ring-opening reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions to open the aziridine ring.

Major Products Formed

    Oxidation: Oxaziridines and other nitrogen-containing heterocycles.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted amines, alcohols, and thiols.

Scientific Research Applications

rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans involves its high reactivity due to the strained three-membered ring. The aziridine ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and functional groups. This reactivity makes it a valuable intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2,3-Diphenyl-1-(propan-2-yl)aziridine: Similar in structure but with an additional phenyl group.

    (2S,3S)-2-(Hydroxymethyl)-N-isopropyl-3-phenyl-1-(3,3,3-trifluoropropyl)-1,6-diazaspiro[3.3]heptane-6-carboxamide: Contains additional functional groups and a more complex structure.

Uniqueness

rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans is unique due to its specific stereochemistry and the presence of both phenyl and isopropyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of chiral molecules and complex organic structures.

Properties

CAS No.

73475-45-3

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(2S,3S)-2-phenyl-3-propan-2-ylaziridine

InChI

InChI=1S/C11H15N/c1-8(2)10-11(12-10)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t10-,11-/m0/s1

InChI Key

FBPLCKGWKGGAQI-QWRGUYRKSA-N

Isomeric SMILES

CC(C)[C@H]1[C@@H](N1)C2=CC=CC=C2

SMILES

CC(C)C1C(N1)C2=CC=CC=C2

Canonical SMILES

CC(C)C1C(N1)C2=CC=CC=C2

Origin of Product

United States

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